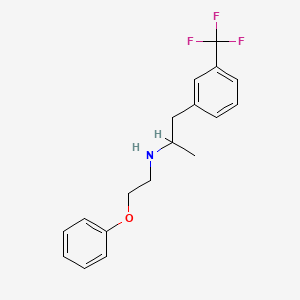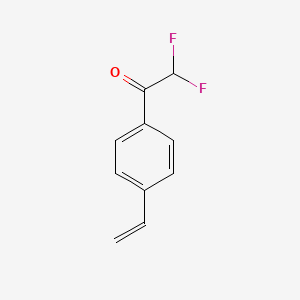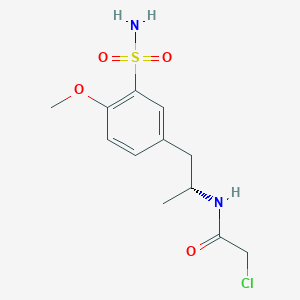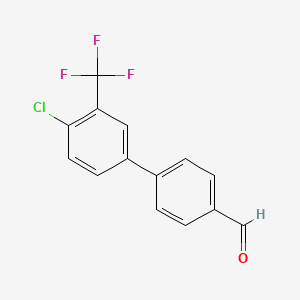
alkali blue 4B (C.I. 42750)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an organic sodium salt with the molecular formula C₃₈H₃₁N₄NaO₃S and a molecular weight of 646.73 g/mol . This compound is primarily used for staining elastic fibers and has applications in various scientific fields.
Méthodes De Préparation
Alkali blue 4B is synthesized through a series of chemical reactions involving strong sulfuric acid and C.I. Solvent Blue 3 (C.I. 42775), which is then converted into its sodium salt form . The industrial production of alkali blue 4B involves the use of aniline blue (spirit soluble) as a raw material .
Analyse Des Réactions Chimiques
Alkali blue 4B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Alkali blue 4B can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Alkali blue 4B has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed for staining elastic fibers in histological studies.
Medicine: Alkali blue 4B is used in medical research for staining tissues and cells.
Industry: The dye is utilized in the textile industry for coloring fabrics and materials.
Mécanisme D'action
The mechanism of action of alkali blue 4B involves its interaction with specific molecular targets and pathways. The compound binds to elastic fibers and other cellular components, allowing for effective staining and visualization under a microscope. The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Alkali blue 4B can be compared with other similar compounds, such as:
Alkali blue 6B (C.I. 42765): This compound has a similar structure and is also used for staining purposes.
Mikacion blue 4B (C.I. 12225-49-9): Another dye with comparable applications in staining and coloring.
Vat blue 4B (C.I. 2475-31-2): Used in the textile industry for dyeing fabrics.
Alkali blue 4B is unique due to its specific molecular structure and its effectiveness in staining elastic fibers, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C38H31N4NaO3S |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
sodium;4-[4-[[4-(4-amino-3-methylanilino)phenyl]-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C38H32N4O3S.Na/c1-26-25-35(21-24-37(26)39)42-33-17-11-29(12-18-33)38(27-7-13-31(14-8-27)40-30-5-3-2-4-6-30)28-9-15-32(16-10-28)41-34-19-22-36(23-20-34)46(43,44)45;/h2-25,41-42H,39H2,1H3,(H,43,44,45);/q;+1/p-1 |
Clé InChI |
KHBBLQAVAMNPSS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)


![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
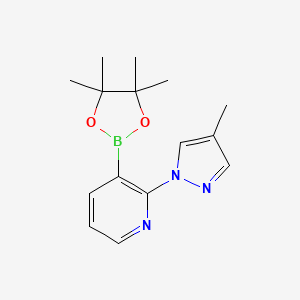
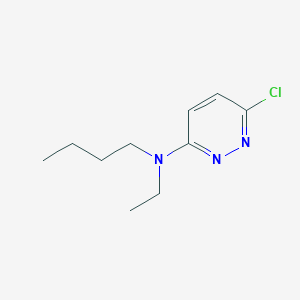
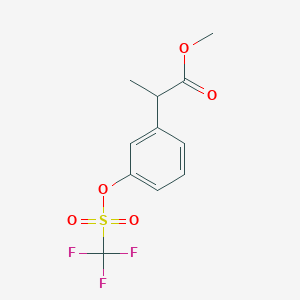
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
